8-[4-(morpholine-4-sulfonyl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a morpholine ring, a sulfonyl group, a benzoyl group, a 1,2,3-triazole ring, and an azabicyclo[3.2.1]octane structure . These functional groups suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Detailed structural analysis would typically involve techniques such as NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the sulfonyl group could potentially undergo substitution reactions .Scientific Research Applications
Domino Assembly of Trifluoromethylated N,O-Heterocycles
A study by Rulev et al. (2016) elaborated on the selective synthesis of trifluoromethylated morpholines and 1,4-oxazepanes, showcasing a domino reaction approach. This method initiates with an aza-Michael reaction followed by intramolecular cyclization, demonstrating the compound's relevance in constructing complex heterocyclic systems with potential pharmacological applications (Rulev et al., 2016).
Dual Phosphatidylinositol-3-Kinase/mTOR Inhibition
Venkatesan et al. (2010) described the synthesis and evaluation of mono-morpholino 1,3,5-triazine derivatives bearing a 3-oxa-8-azabicyclo[3.2.1]octane moiety for their activity against PI3-kinase/mTOR. This highlights the compound's significance in developing new cancer therapeutics due to its dual inhibitory action (Venkatesan et al., 2010).
Synthesis of Advanced Morpholine Analogues
Research by Sokolenko et al. (2019) focused on synthesizing di- and trihetera[3.3.n]propellanes, which are advanced analogues of morpholine and piperazine. This study provides insights into the structural diversity and spatial positioning of heteroatoms in these scaffolds, suggesting their utility in designing new chemical entities with improved biological activities (Sokolenko et al., 2019).
Efficient and Practical Synthesis of Benzazolo and Triazolo Quinazolinones
Goli-Jolodar and Shirini (2017) used a nano-sized Brönsted acid catalyst for the synthesis of benzazolo[2,1-b]quinazolinones and triazolo[2,1-b]quinazolinones derivatives, demonstrating the compound's role in facilitating efficient synthetic routes for bioactive heterocycles (Goli-Jolodar & Shirini, 2017).
Mechanism of Action
Properties
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4S/c26-20(25-16-3-4-17(25)14-18(13-16)24-8-7-21-22-24)15-1-5-19(6-2-15)30(27,28)23-9-11-29-12-10-23/h1-2,5-8,16-18H,3-4,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQQEICFTPGACA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)N5C=CN=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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